His-Cys-Lys-Phe-Trp-Trp

Overview

Description

The hexapeptide His-Cys-Lys-Phe-Trp-Trp is a synthetic sequence designed for specific studies in biochemistry and molecular biology. This sequence includes amino acids with unique side chains: histidine (His), cysteine (Cys), lysine (Lys), phenylalanine (Phe), and tryptophan (Trp) repeated twice, which are known for their distinctive chemical properties and roles in biological systems.

Synthesis Analysis

Peptide synthesis generally involves the stepwise addition of amino acids or the coupling of smaller peptides in a specific sequence. For hexapeptides like this compound, solid-phase synthesis is a common method, allowing for the precise assembly of amino acid sequences through repetitive cycles of deprotection and coupling reactions (Cheng et al., 2001).

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological function. Techniques such as NMR spectroscopy and X-ray crystallography are used to determine the conformation and spatial arrangement of atoms within the peptide. The structure of peptides similar to this compound would be characterized by their secondary structures (e.g., α-helices, β-sheets) and the specific orientation of side chains which influence their biological activity and interaction with other molecules (Onesti et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of peptides is influenced by the functional groups of their amino acid residues. For this compound, the presence of cysteine allows for the formation of disulfide bridges, contributing to the stability of the peptide's tertiary structure. The aromatic residues (Phe and Trp) may participate in π-π interactions, while the basic side chain of Lys and the imidazole group of His can engage in ionic interactions and hydrogen bonding (McKenzie et al., 2000).

Physical Properties Analysis

The physical properties of peptides, including solubility, thermal stability, and hydrophobicity, are determined by their amino acid composition and sequence. The solubility of this compound in aqueous or organic solvents would be influenced by the hydrophobic residues (Phe, Trp) and the charged residues (His, Lys, Cys), affecting its application in biological studies and pharmaceutical formulations (Asgharzadeh et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards specific enzymes, potential for post-translational modifications, and ability to form complexes with metals or other small molecules, are key to its functionality. For example, the cysteine residue offers potential for redox reactions and metal binding, while the basic nature of Lys and the nucleophilic character of His can facilitate enzyme-substrate interactions and catalysis (Bradford et al., 2009).

Scientific Research Applications

Histone Modifications and Gene Expression : The study by Nielsen et al. (2002) discusses the role of specific histone modifications in gene expression. Methylation of lysine in histone H3, recognized by HP1, controls chromatin structure and gene expression. This involves an induced-fit mechanism for modification recognition, involving aromatic side chains including Phe and Trp (Nielsen et al., 2002).

Gene Delivery Carriers : McKenzie et al. (2000) explored cross-linking peptides as nonviral gene delivery carriers. They found that peptides with multiple Cys residues and substitutions of His for Lys resulted in improved gene transfer properties (McKenzie et al., 2000).

Growth Hormone Inhibitors : Momany (1980) conducted a study on the conformation of a molecule related to growth hormone inhibition, highlighting the importance of the D-Trp-Lys sequence in its structure and function (Momany, 1980).

Somatostatin Analogues : Edwards et al. (1994) developed a synthetic protocol for octreotide, a somatostatin analogue, which has implications in treating somatostatin-positive tumors (Edwards et al., 1994).

Peptide Ligands for Receptors : Balse-Srinivasan et al. (2003) investigated cyclic alpha-MSH analogues with disulfide bridges involving Cys residues, affecting potency and selectivity at human MC3R and MC5R receptors (Balse-Srinivasan et al., 2003).

Melanotropin Activity and Conformation : Desai et al. (2002) synthesized a cyclic heptapeptide related to alpha-melanotropin, providing insights into the role of ring size and beta-turns in cyclic melanotropic analogs' activity (Desai et al., 2002).

Receptor-Targeted Fluorescent Probes : Licha et al. (2001) synthesized somatostatin receptor-specific peptides labeled with cyanine dyes, useful for molecular optical imaging in identifying somatostatin receptor-expressing tumor cells (Licha et al., 2001).

Peptide Nucleic Acids' Stability : Demidov et al. (1994) studied the stability of peptide nucleic acids (PNAs) in various biological environments, finding them resistant to degradation compared to control peptides (Demidov et al., 1994).

Protein Disulfide Isomerase Activity : Ookura et al. (1995) investigated peptides containing Trp-Cys sequences, demonstrating their ability to mimic protein disulfide isomerase activity (Ookura et al., 1995).

Mechanism of Action

Target of Action

The primary target of the compound His-Cys-Lys-Phe-Trp-Trp is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .

Mode of Action

This compound acts as an inhibitor of the HIV-1 integrase . It inhibits the integrase-mediated 3′-processing and integration of HIV DNA . This prevents the integration of the viral DNA into the host cell’s genome, thereby disrupting the replication of the virus .

Biochemical Pathways

The compound affects the HIV replication pathway by inhibiting the action of the HIV-1 integrase . By preventing the integration of the viral DNA into the host cell’s genome, it disrupts the life cycle of the virus and prevents the production of new virus particles .

Result of Action

The inhibition of the HIV-1 integrase by this compound results in the disruption of the HIV life cycle . This prevents the replication of the virus and the production of new virus particles, which can help to control the spread of the virus within the host .

properties

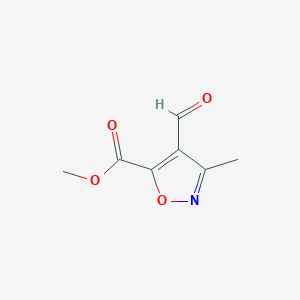

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)/t33-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHDAFCBITUNSR-CCMAZBEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55N11O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433657 | |

| Record name | His-Cys-Lys-Phe-Trp-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172546-75-7 | |

| Record name | His-Cys-Lys-Phe-Trp-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the His-Cys-Lys-Phe-Trp-Trp peptide contribute to beer stability?

A1: The this compound peptide, while not naturally occurring in beer, showcases the significant antioxidant potential of thiol-containing compounds. The research primarily focuses on the reaction kinetics of various thiol compounds, including this peptide, with the 1-hydroxyethyl radical. [] This radical is a central intermediate in beer oxidation processes, which can lead to undesirable flavor changes. The study demonstrated that this compound exhibits a high reaction rate with the 1-hydroxyethyl radical (0.5 × 10⁹ L mol⁻¹ s⁻¹). [] This suggests that the peptide, and similar thiol-containing compounds, could act as radical scavengers, neutralizing the 1-hydroxyethyl radical and potentially slowing down beer oxidation. This contributes to maintaining the desired flavor profile of the beer over time.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)